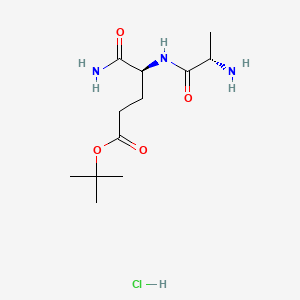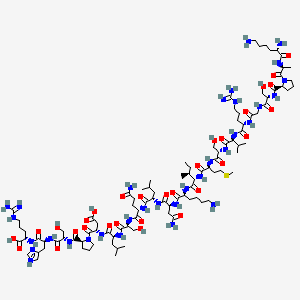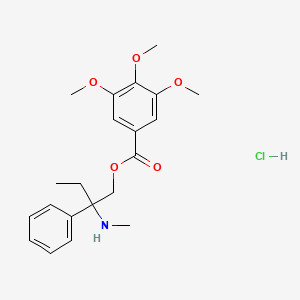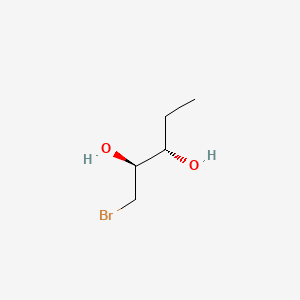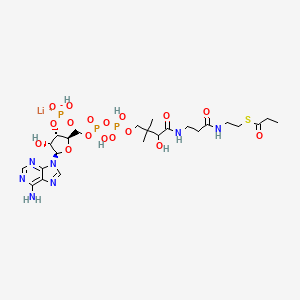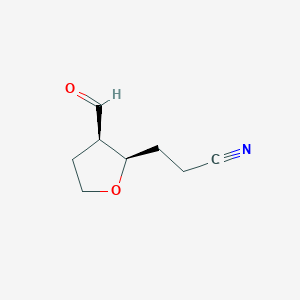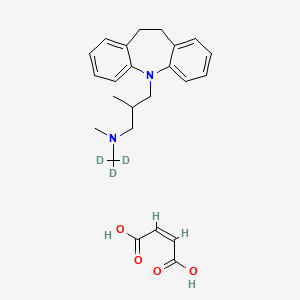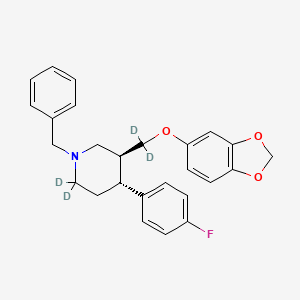
trans N-Benzyl Paroxetine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans N-Benzyl Paroxetine-d4: is a deuterium-labeled derivative of Paroxetine, a selective serotonin reuptake inhibitor. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry, to study the metabolic pathways and pharmacokinetics of Paroxetine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans N-Benzyl Paroxetine-d4 involves the incorporation of deuterium atoms into the Paroxetine moleculeThe reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium-labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions: trans N-Benzyl Paroxetine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the behavior of the compound under reducing conditions.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans N-Benzyl Paroxetine-d4 is used as a reference standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its deuterium labeling allows for precise tracking and analysis of chemical reactions and metabolic pathways.
Biology: In biological research, the compound is used to study the pharmacokinetics and metabolism of Paroxetine. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in biological systems.
Medicine: In medical research, this compound is used to investigate the therapeutic effects and potential side effects of Paroxetine. It aids in the development of safer and more effective antidepressant medications.
Industry: In the pharmaceutical industry, the compound is used in the development and quality control of Paroxetine-based drugs. It ensures the consistency and efficacy of the final pharmaceutical products.
Wirkmechanismus
trans N-Benzyl Paroxetine-d4 exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic activity. The compound targets the serotonin transporter (SERT) and blocks its function, thereby preventing the reabsorption of serotonin into the presynaptic neuron .
Vergleich Mit ähnlichen Verbindungen
Paroxetine: The parent compound, which is a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.
Sertraline: A selective serotonin reuptake inhibitor used for similar indications as Paroxetine
Uniqueness: trans N-Benzyl Paroxetine-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Paroxetine.
Eigenschaften
IUPAC Name |
(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-YTHOZAQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

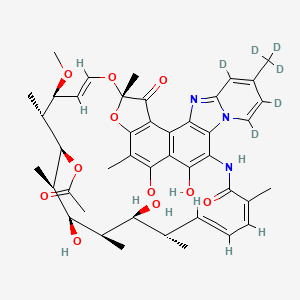

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)
